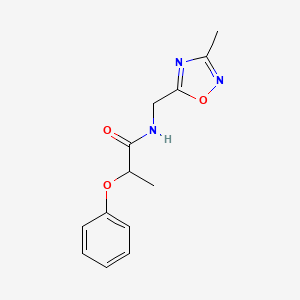

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

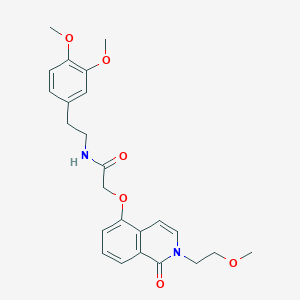

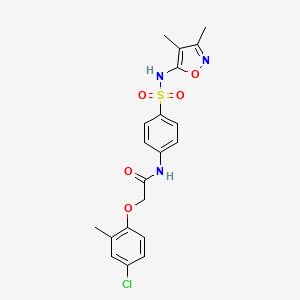

The compound “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide” is a derivative of the 1,2,4-oxadiazole class of compounds . 1,2,4-oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .

Applications De Recherche Scientifique

Drug Discovery

The 1,2,4-oxadiazole framework serves as an excellent scaffold for novel drug development. Over the past century, medicinal chemists have explored its potential, leading to the discovery of several drugs containing the 1,2,4-oxadiazole unit. Recent advancements in synthetic methods have further expanded the repertoire of 1,2,4-oxadiazole-based compounds. These molecules exhibit promising pharmacological properties, making them attractive candidates for drug discovery .

Antifungal Activity

Researchers have investigated the antifungal properties of 1,2,4-oxadiazole derivatives. For instance, some compounds derived from this framework have demonstrated efficacy against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. These findings highlight their potential as antifungal agents .

Antimicrobial Activity

Certain 1,2,4-oxadiazole-based compounds exhibit good antimicrobial activity. Notably, a 5-mercapto-1,3,4-oxadiazole ring connected to a 1,2,4-triazole nucleus via a methylene linkage has shown promise against various microorganisms. These findings underscore the relevance of this scaffold in combating microbial infections .

Agricultural Applications

1,2,4-Oxadiazole derivatives also play a role in agriculture. Their broad spectrum of biological activities makes them valuable for plant disease management. As food security remains a critical concern, the search for efficient and low-risk chemical pesticides continues, and 1,2,4-oxadiazoles offer a potential solution .

Mécanisme D'action

Target of Action

It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives interact with their targets by forming hydrogen bonds . The nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring act as hydrogen bond acceptors , which could potentially influence the interaction with their targets.

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that the compound may affect pathways related to these enzymes.

Pharmacokinetics

The presence of the 1,2,4-oxadiazole ring in the compound’s structure could potentially influence its pharmacokinetic properties, as oxadiazoles are known to possess hydrogen bond acceptor properties .

Result of Action

It is known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .

Action Environment

It is known that the synthesis of 1,2,4-oxadiazole derivatives can be achieved at ambient temperature , suggesting that the compound may be stable under normal environmental conditions.

Propriétés

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9(18-11-6-4-3-5-7-11)13(17)14-8-12-15-10(2)16-19-12/h3-7,9H,8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVPAGORQLWWQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C(C)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2699907.png)

![1-[(5,6-Dichloropyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2699908.png)

![4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2699909.png)

![N-(3,5-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2699910.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2699911.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2699915.png)

![2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2699916.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2699918.png)